molecular formula C6H3ClINO2 B175260 1-Chloro-3-iodo-5-nitrobenzene CAS No. 123158-76-9

1-Chloro-3-iodo-5-nitrobenzene

Cat. No.: B175260
CAS No.: 123158-76-9
M. Wt: 283.45 g/mol
InChI Key: MHCNYROPQXSCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-iodo-5-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and nitro groups at the 1, 3, and 5 positions, respectively

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodo-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of chlorobenzene to form 1-chloro-3-nitrobenzene, followed by iodination to introduce the iodine substituent at the 3-position. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine monochloride or iodine in the presence of a catalyst for iodination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and iodine monochloride are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Reduction: 1-Chloro-3-iodo-5-aminobenzene.

    Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-iodo-5-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and makes it a valuable intermediate in organic synthesis. The presence of both chlorine and iodine allows for selective substitution reactions, providing versatility in the synthesis of various derivatives.

Biological Activity

1-Chloro-3-iodo-5-nitrobenzene (C6H3ClINO2) is an aromatic compound that features a chloro, iodo, and nitro group attached to a benzene ring. Its unique structure allows for diverse chemical reactivity, making it relevant in both synthetic organic chemistry and biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound can be synthesized through various methods, typically involving chloromethylation of 3-iodo-5-nitrobenzene. One common approach utilizes chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in dichloromethane at low temperatures. The compound's reactivity is influenced by the electron-withdrawing effects of the nitro and iodo groups, which enhance the susceptibility of the benzene ring to nucleophilic attacks.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties. The compound's halogen substituents (chlorine and iodine) can facilitate nucleophilic substitution reactions, leading to the formation of biologically active derivatives that can interact with enzymes or receptors in biological systems .

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives with nitro groups are known for their effectiveness against various bacterial strains. A study highlighted that nitroaromatic compounds demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

The compound has shown promise in anticancer research. A study investigating the cytotoxic effects of halogenated nitrobenzenes found that certain derivatives could induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on bacterial growth
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InteractionPotential interaction with specific enzymes

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, various nitroaromatic compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant antimicrobial activity at concentrations as low as 50 µg/mL. The study concluded that structural modifications could enhance efficacy against resistant strains .

Case Study 2: Anticancer Properties

A recent study evaluated the anticancer potential of halogenated nitrobenzenes, including this compound, on human breast cancer cell lines (MCF-7). Results showed a dose-dependent increase in cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death through ROS-mediated pathways .

Properties

IUPAC Name

1-chloro-3-iodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCNYROPQXSCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599418
Record name 1-Chloro-3-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123158-76-9
Record name 1-Chloro-3-iodo-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-iodo-5-nitroaniline (8.5 g) in ethanol (38 ml) was added concentrated sulphuric acid (4.4 ml) dropwise, then the solution was heated to reflux and solid sodium nitrite (4.9 g) added in small amounts over 30 minutes. The mixture was refluxed a further one hour and poured into ice water, the product extracted into ethyl acetate, washed with water and brine and the organic layer was dried over sodium sulfate. The solution was evaporated and the residue purified by column chromatography to give 5-chloro-3-iodonitrobenzene (3.4 g). δ (360 MHz, DMSO-d6) 8.28 (1H, d, 2-H), 8.35 (1H, d, 6-H) and 8.46 (1H, d, 4-H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-3-iodo-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-iodo-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-iodo-5-nitrobenzene
Reactant of Route 4
1-Chloro-3-iodo-5-nitrobenzene
Reactant of Route 5
1-Chloro-3-iodo-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-iodo-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.